5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid
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Overview
Description
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is a heterocyclic compound that contains a pyrazine ring fused with a cyclopentane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization and oxidation steps . The reaction conditions typically include the use of a base such as triethylamine and solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid: Similar structure but contains a pyridine ring instead of a pyrazine ring.
2-methyl-6,7-dihydro-5H-cyclopentapyrazine: Contains a methyl group on the pyrazine ring.
Uniqueness
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is unique due to its specific combination of a pyrazine ring fused with a cyclopentane ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1367948-67-1 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)5-3-6-7(4-5)10-2-1-9-6/h1-2,5H,3-4H2,(H,11,12) |
InChI Key |
DOAFBKVQCVWJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=NC=CN=C21)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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